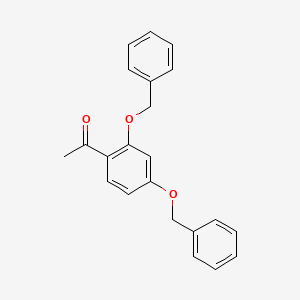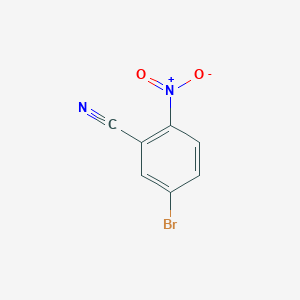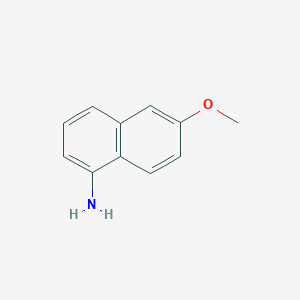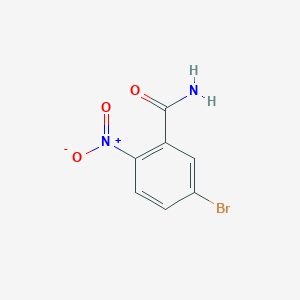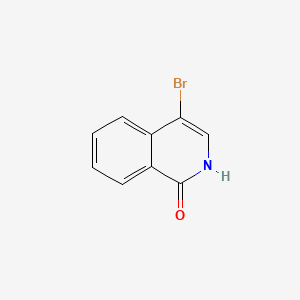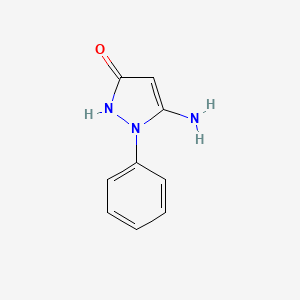
5-Fluoro-2-methylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds often involves specific substituent effects, such as the introduction of a fluorine atom which can enhance selectivity and potency for certain biological targets. For instance, Hashimoto et al. (2002) describe the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, where the introduction of fluorine atoms at specific positions preserved COX-2 potency and increased selectivity (Hashimoto et al., 2002). Another example is the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor in the synthesis of certain pesticides, which showcases the intricate steps involved in incorporating fluorine atoms into the benzenesulfonamide framework (Xiao-hua Du et al., 2005).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including those with fluorine substitutions, has been extensively studied to understand their interaction patterns and conformational preferences. For example, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl derivative were investigated to analyze the packing patterns and intermolecular interactions, highlighting the role of the sulfonyl and carbonyl oxygen atoms as hydrogen bond acceptors (P. A. Suchetan et al., 2015).
Chemical Reactions and Properties
Fluorinated benzenesulfonamides participate in various chemical reactions, demonstrating unique reactivities due to the presence of fluorine. For instance, N-fluorobenzenesulfonimide has been used as an effective Ag(I)-catalyst attenuator in cycloisomerization reactions, showing the nuanced ways in which fluorine affects reaction mechanisms and outcomes (Yadong Pang et al., 2019).
Scientific Research Applications
Fluorination of Unprotected 2-Aminopyrimidines
The fluorination of 4,6-disubstituted 2-aminopyrimidines, yielding 5-fluoro-2-aminopyrimidines, is a significant application. Ag(I) plays a crucial role in this chemoselective process, with the transformation of 4,6-diphenyl 5-fluoro-2-aminopyrimidine into N-(5-fluoro-4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide being a noteworthy example (Wang et al., 2017).
Corrosion Inhibition Studies
Some derivatives, like FMPPDBS and FMPPNBS, show promising properties in the corrosion inhibition of iron. Their binding energies and adsorption behaviors on various metal surfaces highlight their potential in this domain (Kaya et al., 2016).
COX-2 Inhibition
Derivatives of 5-fluoro-2-methylbenzenesulfonamide, such as JTE-522, have been explored as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom in these compounds has shown to preserve COX-2 potency while increasing selectivity (Hashimoto et al., 2002).
Enantioselective Fluorination
N-fluorobenzenesulfonamides, including variants with fluorine atoms, have been used in the enantioselective fluorination of 2-oxindoles. This process produces 3-fluoro-2-oxindoles with high yields and enantioselectivities, showcasing the role of these compounds in stereochemical manipulations (Wang et al., 2014).
Crystal Structure Analysis
Investigations into the crystal structures of various 2-fluorobenzoyl-arylsulfonamides have been conducted. These studies focus on understanding the intermolecular interactions and packing patterns, crucial for the development of new materials and pharmaceutical compounds (Suchetan et al., 2016).
Safety and Hazards
Mechanism of Action
- Thymidylate synthase is an enzyme involved in DNA synthesis. It catalyzes the conversion of deoxyuridylic acid (dUMP) to thymidylic acid (dTMP), a nucleotide essential for DNA replication .
- Two main pathways are involved:
- Coadministration with 3,4,5,6-tetrahydrouridine (THU) :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
5-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUNRCAARPHIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321263 | |
| Record name | 5-fluoro-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylbenzenesulfonamide | |
CAS RN |
2339-57-3 | |
| Record name | NSC372535 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-fluoro-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


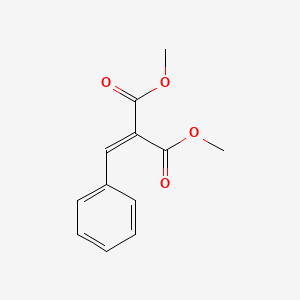
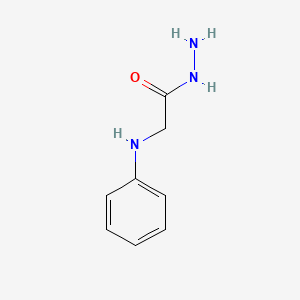


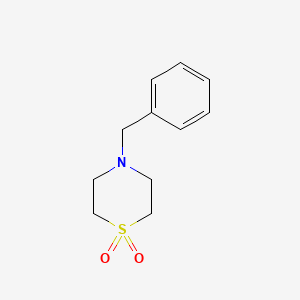
![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)
